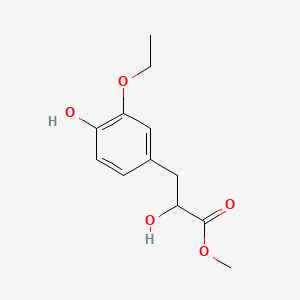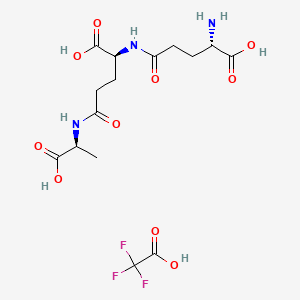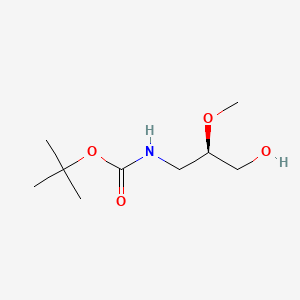
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes both ester and phenolic functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and diols.
Substitution: Various alkoxy derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile building block.
Biology
This compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the synthesis of drug candidates targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The phenolic and ester groups are known to interact with biological targets, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions, which are essential in the production of durable materials.
Wirkmechanismus
The mechanism by which Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 3-(3-methoxy-4-hydroxyphenyl)-2-hydroxypropanoate: Contains a methoxy group instead of an ethoxy group, altering its electronic properties.
Uniqueness
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both ethoxy and hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H16O5 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-3-17-11-7-8(4-5-9(11)13)6-10(14)12(15)16-2/h4-5,7,10,13-14H,3,6H2,1-2H3 |
InChI-Schlüssel |
LFYCQNDCXQSUOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CC(C(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B13576149.png)



![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
